5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione
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Overview
Description
5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione is a chemical compound with the molecular formula C₁₁H₁₀BrNO₃ It is characterized by the presence of a bromophenyl group attached to an oxazolidine ring, which is further substituted with a methyl group
Preparation Methods
The synthesis of 5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione typically involves the reaction of 3-bromobenzyl bromide with 5-methyl-1,3-oxazolidine-2,4-dione under specific conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization using aqueous ethanol .
Chemical Reactions Analysis
5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxazolidine ring can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects .
Comparison with Similar Compounds
5-[(3-Bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione can be compared with similar compounds such as:
3-Bromophenyl methyl sulphone: This compound also contains a bromophenyl group but differs in its sulfone functionality.
Methyl 3-(4-bromophenyl)acrylate: Similar in having a bromophenyl group, but it features an acrylate moiety instead of an oxazolidine ring
The uniqueness of this compound lies in its oxazolidine ring, which imparts distinct chemical and biological properties compared to other bromophenyl derivatives .
Properties
CAS No. |
917897-72-4 |
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Molecular Formula |
C11H10BrNO3 |
Molecular Weight |
284.11 g/mol |
IUPAC Name |
5-[(3-bromophenyl)methyl]-5-methyl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C11H10BrNO3/c1-11(9(14)13-10(15)16-11)6-7-3-2-4-8(12)5-7/h2-5H,6H2,1H3,(H,13,14,15) |
InChI Key |
KUVNZBUFDTUINO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(=O)NC(=O)O1)CC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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